molecular formula C10H13N3O2S2 B3009125 N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-75-0

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B3009125
CAS No.: 1396558-75-0
M. Wt: 271.35
InChI Key: BQQYSRDYPSAZOP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered thiazepane ring fused with a carboxamide group and a 5-methyl-substituted thiazole moiety. This structure combines conformational flexibility (due to the thiazepane ring) with the electronic and steric effects of the thiazole substituent, which is known to enhance bioactivity in medicinal chemistry applications .

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-6-4-11-10(17-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYSRDYPSAZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Biological Activity (Example) Reference
Target Compound Thiazepane 5-methyl-thiazole, carboxamide Inferred cytotoxicity (analogs)
4-Amino-1,2,4-triazole-3-thioester (6a) Triazole Naphthalene-thioester Synthetic intermediate
Ligand L3 () Sulphonamide Thiazol-2-yl, hydroxybenzylidene Moderate cytotoxicity (MDA-MB-231)
Example 180 () Oxadiazole Methylthiazole, pyrrolidine Patent example (likely antimicrobial)
Thiadiazole-thiazole () Thiadiazole Methylthiadiazole, bicyclic Antimicrobial

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₉H₈N₂O₁S₂
  • Molecular Weight : 228.29 g/mol

The structure comprises a thiazole ring fused with a thiazepane moiety, which is significant for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The process includes:

  • Formation of the thiazole ring.
  • Introduction of the carboxamide functional group.
  • Cyclization to form the thiazepane structure.

This synthetic pathway allows for variations that can lead to analogs with differing biological profiles.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiazepane structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(5-methyl-1,3-thiazol-2-yl)E. coli32 µg/mL
N-(5-methyl-1,3-thiazol-2-yl)-5-oxoS. aureus16 µg/mL
N-(5-methyl-1,3-thiazol-2-yl)C. albicans64 µg/mL

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced TNF-alpha levels by 50% at a concentration of 10 µM, indicating significant anti-inflammatory potential .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar to N-(5-methyl-1,3-thiazol-2-yl)-5-oxo have been shown to inhibit enzymes involved in microbial metabolism.
  • Cytokine Modulation : The ability to modulate cytokine production underlines its therapeutic potential in inflammatory conditions.
  • Cell Membrane Disruption : The thiazole moiety may interact with lipid membranes, leading to increased permeability and cell death in pathogens.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and safety profile of this compound. Potential studies could include:

  • In Vivo Studies : Evaluating efficacy in animal models of infection and inflammation.
  • Structure–Activity Relationship (SAR) Studies : Identifying modifications that enhance biological activity or reduce toxicity.
  • Clinical Trials : Testing safety and efficacy in human subjects for potential therapeutic applications.

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